4-Methoxy-3-methylphenylacetic acid

描述

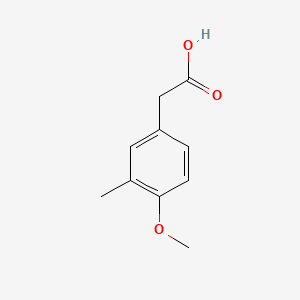

4-Methoxy-3-methylphenylacetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, characterized by the presence of a methoxy group at the fourth position and a methyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired quality of the final product.

化学反应分析

Types of Reactions

4-Methoxy-3-methylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.

Reduction: Formation of 4-methoxy-3-methylphenylethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4-Methoxy-3-methylphenylacetic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at providing anti-inflammatory and analgesic effects. Its structural characteristics allow for modifications that enhance the therapeutic efficacy of drug candidates targeting pain relief mechanisms .

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant activity against inflammatory pathways. For instance, studies have shown that modifications to the methoxy and methyl groups can optimize binding affinities to cyclooxygenase enzymes, which are crucial in the inflammatory response .

Metabolic Pathway Studies:

This compound is also significant in biochemical research, where it aids in studying metabolic pathways. Its derivatives are employed to elucidate the biological effects of similar compounds on cellular processes, particularly in the context of drug metabolism and pharmacokinetics .

Case Study:

A study involving Pseudomonas putida demonstrated how derivatives of this compound could be utilized to understand enzyme specificity and catalytic efficiency in metabolic pathways involving aromatic compounds .

Material Science

Development of New Materials:

In material science, researchers are exploring the potential of this compound for developing new materials with enhanced properties such as thermal stability and chemical resistance. Its unique structure allows for incorporation into polymer matrices, leading to innovative applications in coatings and composites .

Aromatic Compound Synthesis

Fragrance and Flavor Industries:

The compound is used in synthesizing aromatic compounds essential for the fragrance and flavor industries. Its methoxy group contributes to desirable olfactory characteristics, making it valuable for enhancing product appeal in consumer goods .

作用机制

The mechanism of action of 4-methoxy-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest in pharmacological research.

相似化合物的比较

Similar Compounds

4-Methoxyphenylacetic acid: Lacks the methyl group at the third position.

3-Methylphenylacetic acid: Lacks the methoxy group at the fourth position.

Phenylacetic acid: Lacks both the methoxy and methyl groups.

Uniqueness

4-Methoxy-3-methylphenylacetic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

4-Methoxy-3-methylphenylacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a methyl group on its phenyl ring, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

This compound exhibits properties that make it suitable for various applications in medicinal chemistry, including its role as an intermediate in drug synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to inhibit bacterial growth may be attributed to its interaction with microbial enzymes or cell membranes.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . Studies have indicated that it may inhibit cyclooxygenase-mediated pathways, which are crucial in inflammatory responses. This property makes it a candidate for developing treatments for conditions characterized by inflammation, such as arthritis and other inflammatory disorders .

Antitumor Activity

Recent investigations have highlighted the potential of this compound in cancer therapy . It has been reported to inhibit cellular neoplastic transformations and metastatic growth in various cancer types, including breast and colon cancers. This activity is believed to stem from its ability to modulate signaling pathways involved in tumor progression and angiogenesis .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : Its structural features may enhance binding affinity to certain receptors, influencing various biological pathways related to pain and inflammation.

Case Studies and Experimental Evidence

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 250 to 1000 ppm .

- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound reduced the production of inflammatory cytokines in cultured macrophages, supporting its potential use in inflammatory diseases .

- Antitumor Effects : In vivo studies using mouse models indicated that treatment with this compound significantly reduced tumor size and metastasis in breast cancer models .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetic acid | Lacks methyl group at the third position | Limited anti-inflammatory properties |

| 3-Methylphenylacetic acid | Lacks methoxy group at the fourth position | Moderate antimicrobial activity |

| Phenylacetic acid | Lacks both methoxy and methyl groups | Minimal biological activity |

| This compound | Unique methoxy and methyl groups | Strong antimicrobial, anti-inflammatory, and antitumor properties |

常见问题

Basic Questions

Q. What are the recommended handling and storage protocols for 4-Methoxy-3-methylphenylacetic acid in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation. Perform operations in a fume hood with local exhaust ventilation .

- Storage : Store in airtight, light-protected glass containers at room temperature (preferably cool and dry). Keep away from strong oxidizers, acids, and bases due to incompatibility risks .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC for purity assessment (>98% threshold) and NMR (e.g., H/C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight .

- Solubility Testing : Prepare stock solutions in DMSO (e.g., 100 mg/mL) and validate solubility under ultrasonic agitation to ensure homogeneity .

Q. What are the critical first-aid measures for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin/Eye Contact : Rinse with water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Do not induce vomiting; seek immediate medical attention.

- Note: Toxicological data gaps require assuming precautionary measures based on structural analogs .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to identify degradation thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methoxy or methyl derivatives) under high-temperature conditions .

- Mitigation : Avoid temperatures >100°C and moisture exposure during synthesis or storage .

Q. How can contradictions in reported stability data for phenylacetic acid derivatives under varying pH conditions be resolved?

- Methodological Answer :

- Controlled pH Studies : Conduct parallel experiments in buffered solutions (pH 2–12) to assess hydrolysis rates. Use LC-MS to track degradation products.

- Data Normalization : Standardize experimental parameters (e.g., ionic strength, temperature) to isolate pH effects. Cross-reference with structurally similar compounds like 4-hydroxy-3-methoxyphenylacetic acid .

Q. What strategies optimize synthetic yields of this compound while minimizing by-products?

- Methodological Answer :

- Catalyst Selection : Use palladium or copper catalysts for methoxy-group retention during coupling reactions.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically.

- By-Product Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol .

Q. How should researchers address data gaps in ecological impact assessments for this compound?

- Methodological Answer :

- Predictive Modeling : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN models) or bioaccumulation potential (BCFBAF).

- Extrapolation : Leverage data from analogs (e.g., 4-hydroxyphenylacetic acid) to infer soil mobility or aquatic toxicity. Validate with microcosm studies if resources permit .

属性

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBWDAKGSPTODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196399 | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-73-9 | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4513-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。